1-Azido-2-(chloromethoxy)ethane
Description
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Structure
3D Structure
Properties
CAS No. |
114858-40-1 |
|---|---|
Molecular Formula |
C3H6ClN3O |
Molecular Weight |
135.55 g/mol |
IUPAC Name |
1-azido-2-(chloromethoxy)ethane |
InChI |
InChI=1S/C3H6ClN3O/c4-3-8-2-1-6-7-5/h1-3H2 |
InChI Key |
JENOGAKWOGASLQ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCl)N=[N+]=[N-] |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1 Azido 2 Chloromethoxy Ethane
¹H NMR Spectrum
The proton NMR spectrum would be expected to show distinct signals corresponding to the protons on the ethane (B1197151) backbone and the methylene (B1212753) protons of the chloromethoxy group. The chemical shifts and coupling patterns would provide confirmation of the connectivity within the molecule.
¹³C NMR Spectrum
The carbon NMR spectrum would display signals for the three carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment (i.e., attached to an azide (B81097), an ether oxygen, or a chlorine atom).
IR Spectrum
The infrared spectrum would be characterized by a strong, sharp absorption band in the region of 2100 cm⁻¹, which is characteristic of the azide functional group. Other key absorptions would correspond to C-H, C-O, and C-Cl stretching vibrations.
Mass Spectrometry
Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound, and the fragmentation pattern would provide further structural elucidation.
Applications in Advanced Organic Synthesis
Synthesis of Heterocyclic Compounds
The azide functionality is a well-established precursor for the synthesis of various nitrogen-containing heterocycles. elsevierpure.com For example, through [3+2] cycloaddition reactions with alkynes (often copper-catalyzed "click chemistry"), the azide group can be readily converted into a 1,2,3-triazole ring. nih.gov The chloromethoxy group could then be used for further functionalization of the resulting heterocyclic system.
Creation of Functionalized Alcohols and Amines
The azide group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. This provides a route to functionalized amines. The chloromethoxy group, being a reactive ether, can potentially be hydrolyzed or displaced to introduce a hydroxyl group, leading to functionalized alcohols. The synthesis of β-azido alcohols and amines from epoxides and aziridines is a common synthetic strategy. organic-chemistry.org
Derivatization to Introduce Novel Chemical Moieties
The reactivity of both the azide and the chloromethoxy groups allows for the derivatization of this compound to introduce novel chemical moieties. The azide can participate in Staudinger reactions to form phosphazenes, which can be further elaborated. The chlorine atom in the chloromethoxy group is susceptible to nucleophilic substitution, allowing for the attachment of a wide range of other functional groups.
Role in Click Chemistry Applications
Bioconjugation Methodologies
The ability to attach molecules to biological entities with high specificity is crucial for understanding and manipulating biological systems. 1-Azido-2-(chloromethoxy)ethane serves as a versatile linker in these bioconjugation strategies. licorbio.com
The "click" reaction's compatibility with a wide range of biomolecules has enabled the labeling of peptides, DNA, and carbohydrates. nd.edu For instance, researchers have successfully incorporated azides into DNA strands and subsequently attached fluorescent probes or other reporter molecules. nd.edu This allows for the tracking and imaging of these biomolecules within complex biological environments.
In the realm of carbohydrate chemistry, azido-functionalized sugars can be used to create multivalent glyco-constructs that mimic the natural presentation of carbohydrates on cell surfaces. beilstein-journals.org These constructs are valuable tools for studying carbohydrate-protein interactions. beilstein-journals.org For example, oligomers of galactose functionalized with azides have been synthesized and used to study their interaction with macrophage invasion by Trypanosoma cruzi. nih.gov
Furthermore, this compound and similar azido (B1232118) compounds are instrumental in the functionalization of gold nanoparticles. nih.gov These nanoparticles, when coated with biomolecules, have applications in diagnostics and drug delivery. beilstein-journals.org The azide (B81097) group allows for the covalent attachment of molecules to the nanoparticle surface via click chemistry, creating stable and well-defined bioconjugates. beilstein-journals.orgnih.gov
| Biomolecule | Labeling Strategy | Application |
| Peptides | Solid-phase synthesis with azido-functionalized amino acids followed by click reaction. | Studying protein-protein interactions, enzyme activity profiling. nd.edu |
| Carbohydrates | Synthesis of azido-sugars for incorporation into oligosaccharides and subsequent click functionalization. | Investigating carbohydrate-lectin binding, development of antibacterial agents. tcichemicals.comnih.gov |
| Gold Nanoparticles | Surface modification with azido-terminated ligands for subsequent click conjugation of biomolecules. | Targeted drug delivery, biosensing, and electron microscopy imaging. beilstein-journals.orgnih.gov |
The principles of click chemistry extend beyond biomolecules to the modification of material surfaces. By introducing azide functionalities onto a surface, it becomes possible to "click" on a wide variety of molecules, thereby tailoring the surface properties for specific applications. This technique has been used to functionalize materials for use in diagnostic assays and as supports for solid-phase synthesis. nd.edu
Polymer Chemistry and Materials Science Applications
The versatility of this compound is also evident in its widespread use in polymer chemistry and materials science. nih.gov The ability to introduce azide groups into polymer chains opens up a vast array of possibilities for creating novel materials with tailored properties. sigmaaldrich.com
Poly(ethylene glycol) (PEG) is a biocompatible polymer widely used in drug delivery and other biomedical applications. sigmaaldrich.com Introducing an azide group onto a PEG chain allows for its conjugation to other molecules via click chemistry, a process known as PEGylation. sigmaaldrich.com This can improve the solubility and pharmacokinetic properties of therapeutic molecules. nih.gov
The click reaction itself leads to the formation of triazole-containing polymers. researchgate.net These polymers are of interest due to the unique properties of the triazole ring, which is aromatic and can participate in hydrogen bonding. mdpi.com Researchers have synthesized a variety of triazole-containing polymers, including linear polyesters and dense 1,2,3-triazole polymers, which exhibit interesting solubility and thermal properties. mdpi.comrsc.org
Cross-linking is a crucial process for creating stable polymer networks, such as hydrogels, which have numerous biomedical applications. nih.gov this compound and other azido-functionalized molecules can be used as cross-linkers in these networks. researchgate.net By reacting with polymers containing alkyne groups, they form a stable, covalently cross-linked network. researchgate.net This approach allows for precise control over the cross-linking density and, consequently, the mechanical properties and swelling behavior of the resulting hydrogel. researchgate.netnih.gov For example, poly(ethylene glycol) hydrogels have been synthesized using strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click reaction, resulting in tunable mechanical properties and degradation rates. nih.gov
Dendrimers are highly branched, well-defined macromolecules with a large number of terminal functional groups. nih.gov Click chemistry provides an efficient route for the synthesis of dendrimers and dendronized polymers. nih.gov Azide-functionalized building blocks can be "clicked" together in a stepwise fashion to create these complex architectures. researchgate.net
Similarly, the surface of nanoparticles can be functionalized with polymers using click chemistry. For example, azide-terminated polymers can be grafted onto alkyne-functionalized nanoparticles to create core-shell structures with tailored properties for applications in drug delivery and diagnostics. nih.gov
Design of Functional Materials
The true potential of this compound lies in its application as a linker and functional precursor in the synthesis of sophisticated materials. The azide group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which allows for the efficient and specific formation of stable triazole rings. organic-chemistry.orgwikipedia.org Concurrently, the chloromethoxy group offers a reactive site for nucleophilic substitution, enabling the attachment of this moiety to a wide range of substrates.
Application in Catalysis (e.g., ligand synthesis for metal catalysts)
The development of novel ligands is a critical aspect of advancing metal-catalyzed reactions. Ligands play a crucial role in modulating the electronic and steric environment of a metal center, thereby influencing the catalyst's activity, selectivity, and stability. nih.gov While direct research on this compound in ligand synthesis is not extensively documented, its structure is highly amenable to the creation of specialized ligands.
The azide functionality allows for its incorporation into larger molecular frameworks via click chemistry. For instance, it can be reacted with an alkyne-functionalized phosphine, a common ligand class in catalysis, to create a more complex, potentially chelating ligand. The resulting triazole ring is not merely a linker but can also influence the electronic properties of the final ligand.
Furthermore, azido-containing compounds have been used to synthesize ligands for various catalytic applications. For example, azido-derivatized Schiff-base copper(II) complexes have been synthesized and shown to be active catalysts for epoxidation reactions. researchgate.net The ability to introduce the azido group via a linker like this compound could facilitate the development of a diverse library of ligands for screening in various catalytic transformations. The synthesis of such ligands often involves multi-step processes where the robust nature of the click reaction is a significant advantage. csuohio.edu
Optoelectronic Device Components (chemical design)
The precise chemical design of organic molecules is fundamental to the performance of optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties, morphology, and processability of the materials used are all critical factors.
Although specific studies detailing the use of this compound in optoelectronic device components are limited, its inherent functionalities suggest a high potential for such applications. The azide group, through click chemistry, provides a reliable method for constructing well-defined macromolecules and supramolecular structures that are desirable for optoelectronic materials. researchgate.net This methodology is valuable for creating polymers with tailored conjugation lengths and for attaching specific functional groups that can tune the material's HOMO/LUMO levels, and thus its optical and electronic properties.
The general utility of click chemistry in materials science is well-established for creating polymers and modifying surfaces, both of which are relevant to optoelectronic devices. researchgate.net For example, azide-functionalized molecules can be "clicked" onto alkyne-terminated self-assembled monolayers on electrodes to modify their work function or to improve interfacial properties in a device stack. The chloromethoxy end of this compound could be used to anchor the molecule to a substrate containing hydroxyl or other nucleophilic groups, followed by the use of the azide for further functionalization. This dual reactivity is a key advantage in the bottom-up construction of complex device architectures.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic nature of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are standard tools for this purpose. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
For 1-azido-2-(chloromethoxy)ethane, these calculations would provide optimized molecular structures, bond lengths, bond angles, and dihedral angles. They would also yield key electronic properties such as dipole moment and partial atomic charges, offering insight into the molecule's polarity and the nature of its covalent bonds.
Conformation Analysis and Conformational Landscapes
Due to the presence of single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation around the single bonds (transition states).
A computational conformational search would involve systematically rotating the C-C, C-O, and O-C bonds and calculating the potential energy at each step. This process generates a potential energy surface, or conformational landscape, which maps the energy of the molecule as a function of its geometry. The most stable conformers, such as anti and gauche arrangements, can be identified. For instance, the relative orientation of the bulky azido (B1232118) (N₃) and chloromethoxy (CH₂OCl) groups would significantly influence conformational stability due to steric hindrance and dipole-dipole interactions. The global minimum on this landscape represents the most likely structure of the molecule at low temperatures.
Interactive Table: Hypothetical Conformational Analysis Data Below is a hypothetical representation of data that would be generated from a conformational analysis of this compound.
| Conformer | Dihedral Angle (N₃-C-C-O) | Relative Energy (kJ/mol) | Dipole Moment (Debye) | Population (%) |
| Anti | 180° | 0.00 | 2.1 | 65 |
| Gauche-1 | 60° | 4.5 | 3.5 | 17 |
| Gauche-2 | -60° | 4.5 | 3.5 | 17 |
| Eclipsed-1 | 0° | 20.0 | 3.8 | <1 |
| Eclipsed-2 | 120° | 15.0 | 2.9 | <1 |
Note: This table is illustrative and not based on published experimental data.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will behave in a chemical reaction.
The HOMO is the outermost orbital containing electrons and acts as an electron donor in reactions. For this compound, the HOMO is likely localized on the electron-rich azide (B81097) group.
The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. The LUMO could be distributed along the C-Cl or C-N bonds, indicating sites susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. FMO analysis would be essential for predicting the regioselectivity and feasibility of reactions such as cycloadditions and substitutions.
Interactive Table: Hypothetical FMO Data This table illustrates the kind of data FMO calculations would provide for this compound.
| Molecular Orbital | Energy (eV) | Primary Lobe Location | Implied Reactivity |
| HOMO | -9.8 | Terminal nitrogen atoms of the azide group | Nucleophilic / 1,3-Dipole |
| LUMO | -0.5 | σ* orbital of the C-Cl bond | Electrophilic site for substitution |
| HOMO-LUMO Gap | 9.3 | Indicator of chemical stability |
Note: This table is illustrative and not based on published experimental data.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry can map out the entire energy profile of a chemical reaction, from reactants to products, including high-energy transition states and intermediates. This provides a detailed, step-by-step understanding of the reaction mechanism.
Computational Studies of Azide Cycloadditions
The azide group is a classic 1,3-dipole, making this compound a prime candidate for [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles or triazolines, respectively. Computational studies, typically using DFT, can model these reactions. Such studies would identify the transition state structure for the concerted cycloaddition pathway. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the reaction rate and determine whether the reaction is kinetically feasible under specific conditions (e.g., thermal or catalyzed). FMO theory is often used in this context to explain the observed regioselectivity (e.g., formation of 1,4- vs. 1,5-disubstituted triazoles).
Mechanistic Insights into Nucleophilic Substitutions
The chloromethoxy group contains a potential leaving group (chloride) and is susceptible to nucleophilic substitution. Computational modeling can be used to investigate the mechanisms of these substitutions. By calculating the reaction pathways for both a unimolecular (Sₙ1, involving a carbocation intermediate) and a bimolecular (Sₙ2, involving a single transition state) mechanism, one can determine the more favorable route. The calculations would consider the stability of potential intermediates and the energy barriers of the transition states, providing a clear picture of the reaction kinetics and mechanism.
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanics is ideal for studying individual molecules and reactions, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. An MD simulation of liquid this compound would involve placing hundreds or thousands of molecules in a simulation box and calculating their movements based on a force field that approximates the intermolecular and intramolecular forces.
These simulations provide insight into the bulk properties of the substance, such as density, viscosity, and diffusion coefficients. They also reveal detailed information about intermolecular interactions, such as hydrogen bonding (if applicable) and dipole-dipole interactions, which govern the liquid's structure and cohesive properties. For example, an MD simulation could show how the polar azide and chloromethoxy groups orient themselves with respect to neighboring molecules.
Predictive Modeling for Novel Derivatives and Reaction Outcomes
In the realm of theoretical and computational chemistry, predictive modeling stands as a powerful tool for accelerating the discovery and development of new chemical entities. For a compound like this compound and its potential derivatives, predictive models can offer significant insights into their properties, reactivity, and potential applications, thereby guiding synthetic efforts and minimizing extensive experimental work. These models are broadly categorized into those that predict molecular properties and those that forecast reaction outcomes.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are cornerstones of predictive chemistry. nih.gov These statistical models correlate variations in the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). For novel derivatives of this compound, QSAR and QSPR models could be developed to predict a range of characteristics. For instance, by systematically modifying the core structure and calculating a variety of molecular descriptors, it is possible to build models that predict properties such as thermal stability, energetic performance, or specific reactivity. nih.gov
The development of a robust QSAR/QSPR model typically involves several key steps:
Data Set Curation: A diverse set of compounds with known experimental data for the property of interest is compiled to serve as the training set for the model. youtube.com
Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the data set. These can range from simple constitutional descriptors to complex 3D descriptors.
Model Building and Validation: Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are employed to establish a mathematical relationship between the descriptors and the property. youtube.com The model's predictive power is then rigorously assessed through internal and external validation techniques. youtube.com
An illustrative QSAR model for predicting the decomposition temperature of a hypothetical series of azido-containing compounds is presented in Table 1.
Table 1: Illustrative QSAR Model for Predicted Decomposition Temperature of Hypothetical Azido Derivatives This table is for illustrative purposes and does not represent actual experimental data.
| Compound ID | Molecular Weight ( g/mol ) | LogP | Predicted Decomposition Temperature (°C) |
|---|---|---|---|
| AZ-001 | 150.5 | 1.2 | 185 |
| AZ-002 | 164.5 | 1.5 | 192 |
| AZ-003 | 178.6 | 1.8 | 201 |
| AZ-004 | 192.6 | 2.1 | 208 |
| AZ-005 | 206.7 | 2.4 | 215 |
Beyond predicting inherent molecular properties, computational models are increasingly used to forecast the outcomes of chemical reactions. For a reactive species like this compound, predicting the products of its reactions under various conditions is of significant interest. Machine learning algorithms, particularly neural networks, have shown considerable promise in this area. nih.govacs.org These models are trained on large databases of known chemical reactions and learn to recognize patterns that govern reactivity. nih.gov
For instance, a predictive model for the reactions of this compound could be trained to identify the most likely reaction pathway given a set of reactants and conditions. Computational studies on the decomposition of organic azides often focus on the formation of highly reactive nitrene intermediates. rsc.org The subsequent reactions of these nitrenes, such as insertions or rearrangements, can be modeled to predict the final product distribution. researchgate.net
Table 2 provides a hypothetical example of how a predictive model might assess the likelihood of different reaction outcomes for an organic azide.
Table 2: Hypothetical Predicted Outcomes for the Reaction of an Organic Azide This table is for illustrative purposes and does not represent actual experimental data.
| Reactant | Reaction Conditions | Predicted Major Product | Predicted Yield (%) | Model Confidence |
|---|---|---|---|---|
| Alkyl Azide + Alkene | Thermal | Aziridine | 85 | 0.92 |
| Alkyl Azide + Alkane | Photochemical | N-Alkyl Amine | 70 | 0.85 |
| Alkyl Azide | Thermal | Imine (via rearrangement) | 95 | 0.96 |
The accuracy of these predictive models is continually improving with the development of more sophisticated algorithms and the expansion of high-quality experimental data for training. nih.gov By leveraging these computational tools, researchers can explore a vast chemical space of potential derivatives and reaction pathways for compounds like this compound in a time- and cost-effective manner.
Future Research Directions and Synthetic Innovations
Exploration of New Synthetic Pathways for 1-Azido-2-(chloromethoxy)ethane
The development of efficient and scalable synthetic routes to this compound is a primary area of future research. While direct synthetic procedures for this specific molecule are not extensively documented, potential pathways can be extrapolated from the synthesis of related compounds. A plausible and promising approach involves a two-step process starting from 2-azidoethanol (B47996).
The initial step would be the synthesis of 2-azidoethanol, which can be achieved through the reaction of 2-chloroethanol (B45725) with sodium azide (B81097). wikipedia.orgchemicalbook.com Following the preparation of 2-azidoethanol, the subsequent and crucial step is the introduction of the chloromethoxy group. This can be accomplished by reacting 2-azidoethanol with a suitable reagent such as chloromethyl methyl ether (MOM-Cl) or by using a mixture of formaldehyde (B43269) and hydrogen chloride. wikipedia.orgorgsyn.org However, given the hazardous nature of bis(chloromethyl) ether, a common byproduct in traditional chloromethyl ether syntheses, alternative methods are highly desirable. orgsyn.org A safer approach could involve the use of dimethoxymethane (B151124) and an acyl chloride, which generates chloromethyl methyl ether in situ, thus minimizing exposure. wikipedia.org
Another potential pathway could involve starting with 2-chloroethanol and first protecting the hydroxyl group as a methoxymethyl (MOM) ether. The subsequent step would then involve the nucleophilic substitution of the chloride with an azide ion. The sequence of these steps could be optimized to maximize yield and purity.
| Starting Material | Reagents | Intermediate | Final Product | Potential Advantages |
| 2-Chloroethanol | 1. Sodium Azide 2. Formaldehyde, HCl | 2-Azidoethanol | This compound | Utilizes readily available starting materials. |
| 2-Chloroethanol | 1. Dimethoxymethane, Acyl Chloride 2. Sodium Azide | 1-Chloro-2-(methoxymethoxy)ethane | This compound | In situ generation of chloromethylating agent enhances safety. |
| 2-Azidoethanol | Chloromethyl methyl ether | - | This compound | Direct introduction of the chloromethoxy group. |
Expansion of Applications in Advanced Materials and Polymer Design
The bifunctional nature of this compound makes it an ideal monomer or cross-linking agent for the design of advanced materials and polymers with novel topologies and functionalities. unt.eduacs.org The azide group can be utilized for polymer chain growth or for post-polymerization modification via click chemistry. This allows for the straightforward introduction of various functionalities, such as fluorescent dyes, bioactive molecules, or other polymers. medchemexpress.com
The chloromethoxy group can serve as a reactive handle for grafting polymers onto surfaces or for creating cross-linked networks. For example, one could envision the synthesis of a linear polymer using the azide functionality, followed by cross-linking through the chloromethoxy groups to create a robust and functional hydrogel or resin. The ability to independently address each functional group provides a high degree of control over the final material properties.
Future applications could include the development of:
Functionalized Surfaces: Grafting polymers onto surfaces for applications in biocompatible coatings, sensors, or chromatography.
Dendrimers and Hyperbranched Polymers: The A-B type functionality (azide and chloromethoxy) could be used to synthesize highly branched polymer architectures.
Smart Materials: Incorporation of stimuli-responsive units through either the azide or chloromethoxy group could lead to materials that change their properties in response to external triggers.
Integration into Automated Synthesis Platforms
Automated synthesis platforms are revolutionizing chemical research by enabling high-throughput experimentation and rapid optimization of reaction conditions. nih.govmit.educhemh.com Bifunctional building blocks like this compound are well-suited for integration into these platforms. wikipedia.orgsigmaaldrich.com The distinct reactivity of the azide and chloromethoxy groups allows for a modular and programmable approach to synthesis.
In an automated workflow, the azide group could be used for a "click" reaction to append a core molecular scaffold, while the chloromethoxy group could be reacted with a library of nucleophiles to generate a diverse set of final products. This parallel synthesis approach can significantly accelerate the drug discovery process and the development of new materials. The use of pre-packaged reagent cartridges and robotic liquid handling can streamline the entire process, from reaction setup to purification and analysis. sigmaaldrich.com
Sustainable and Green Chemistry Approaches in Synthesis and Application
Applying the principles of green chemistry to the synthesis and use of this compound is a critical area for future innovation. rsc.orgbenthamdirect.com This includes the development of synthetic methods that are more atom-economical, use less hazardous reagents and solvents, and are more energy-efficient.
Key areas for green chemistry improvements include:
Catalytic Methods: Employing catalytic amounts of reagents for both the synthesis of the molecule and its subsequent reactions can significantly reduce waste. For example, developing a catalytic method for the chloromethoxylation step would be a significant advancement.
Safer Azide Synthesis: While sodium azide is commonly used, developing in-situ generation methods for the azide functionality or using less hazardous azide sources can improve the safety profile of the synthesis. psu.eduorgsyn.org Recent research has shown that altering the alcohol reactant in sodium azide production can lead to a safer, greener, and faster process. rsc.orgrsc.org
Aqueous and Bio-based Solvents: Exploring the use of water or other environmentally benign solvents for the synthesis and application of this compound would be a significant step towards greener processes. The "click" reaction is known to be compatible with aqueous conditions. lumiprobe.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. taylorandfrancis.compnas.org
By focusing on these areas, the environmental footprint associated with the production and use of this versatile building block can be minimized, making it a more sustainable option for future chemical synthesis and materials science.
Q & A
Q. What are the established synthetic routes for 1-azido-2-(chloromethoxy)ethane, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or azide transfer reactions. For example:
- Chloromethoxy precursor reaction : Reacting 2-(chloromethoxy)ethanol with an azide source (e.g., NaN₃) under acidic conditions. Temperature control (0–25°C) and solvent polarity (e.g., DMF or THF) are critical to minimize side reactions like hydrolysis .
- Safety note : Azides are shock-sensitive; inert atmospheres (N₂/Ar) and low temperatures are recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Key signals include the azide group (δ ~3.5–4.0 ppm for adjacent CH₂) and chloromethoxy resonance (δ ~5.0 ppm for Cl-O-CH₂) .
- IR spectroscopy : Confirm azide stretch (ν ~2100 cm⁻¹) and ether C-O-C (ν ~1100 cm⁻¹) .
- Mass spectrometry (EI-MS) : Molecular ion [M]⁺ and fragment patterns (e.g., loss of N₂ or Cl) .
Q. What safety protocols are critical when handling this compound?
- Explosion risk : Avoid mechanical shock, heat, or friction due to the azide group. Use blast shields and small-scale reactions .
- Toxicity : Chloromethoxy groups may release HCl upon decomposition; use fume hoods and PPE .
Advanced Research Questions
Q. How can contradictory NMR data for this compound derivatives be resolved?
Q. What strategies optimize click chemistry reactions involving this compound?
- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Use CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq) in DMSO/H₂O (3:1) at 75°C for 1–2 hours. Monitor by TLC (Rf shift) .
- Staudinger ligation : For non-copper conditions, employ triarylphosphines (e.g., triphenylphosphine) in THF at 40°C for 18–24 hours .
Q. How do substituents on the chloromethoxy group affect reactivity in nucleophilic substitutions?
Q. What are the applications of this compound in radiopharmaceutical synthesis?
- ¹⁸F-labeling : React with [¹⁸F]fluoroethyl tosylate to generate ¹⁸F-labeled tracers for PET imaging. Purify via reverse-phase HPLC (C18 column, MeCN/H₂O gradient) .
- Biotinylation : Conjugate with biotin-alkynes for avidin-based targeting in drug delivery systems .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses involving this compound?
Q. What computational methods predict the stability of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
